molecular formula C21H17N3OS B4894390 [3-amino-6-(3-pyridinyl)thieno[2,3-b]pyridin-2-yl](2,4-dimethylphenyl)methanone

[3-amino-6-(3-pyridinyl)thieno[2,3-b]pyridin-2-yl](2,4-dimethylphenyl)methanone

Numéro de catalogue B4894390
Poids moléculaire: 359.4 g/mol
Clé InChI: YXEFDWKBWBJVIV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

[3-amino-6-(3-pyridinyl)thieno[2,3-b]pyridin-2-yl](2,4-dimethylphenyl)methanone, also known as TAK-659, is a small molecule inhibitor that has attracted attention in the scientific community for its potential therapeutic applications. TAK-659 is a tyrosine kinase inhibitor that targets B-cell receptor signaling pathways, leading to the inhibition of B-cell proliferation and survival.

Mécanisme D'action

[3-amino-6-(3-pyridinyl)thieno[2,3-b]pyridin-2-yl](2,4-dimethylphenyl)methanone selectively targets Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK), two key enzymes involved in B-cell receptor signaling pathways. By inhibiting BTK and ITK, this compound blocks downstream signaling events, leading to the inhibition of B-cell proliferation and survival. This compound has also been shown to induce apoptosis in B-cell malignancies, making it a promising therapeutic agent for the treatment of these diseases.
Biochemical and Physiological Effects
This compound has been shown to have potent inhibitory effects on B-cell receptor signaling pathways, leading to the inhibition of B-cell proliferation and survival. In preclinical studies, this compound has been shown to induce apoptosis in CLL and NHL cells, making it a promising therapeutic agent for the treatment of these diseases. However, further research is needed to fully understand the biochemical and physiological effects of this compound.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of [3-amino-6-(3-pyridinyl)thieno[2,3-b]pyridin-2-yl](2,4-dimethylphenyl)methanone is its selectivity for BTK and ITK, making it a promising therapeutic agent for the treatment of B-cell malignancies. Additionally, this compound has been shown to have low toxicity in preclinical studies, making it a potentially safe and effective therapeutic agent. However, one limitation of this compound is its limited bioavailability, which may limit its efficacy in vivo. Further research is needed to optimize the formulation and delivery of this compound to improve its bioavailability and efficacy.

Orientations Futures

There are several future directions for the research and development of [3-amino-6-(3-pyridinyl)thieno[2,3-b]pyridin-2-yl](2,4-dimethylphenyl)methanone. One direction is to further optimize the synthesis method to improve the yield and purity of this compound. Another direction is to investigate the efficacy of this compound in combination with other chemotherapeutic agents for the treatment of B-cell malignancies. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and to optimize its formulation and delivery for improved efficacy in vivo. Overall, this compound has shown promising results in preclinical studies and has the potential to be a safe and effective therapeutic agent for the treatment of B-cell malignancies.

Méthodes De Synthèse

[3-amino-6-(3-pyridinyl)thieno[2,3-b]pyridin-2-yl](2,4-dimethylphenyl)methanone can be synthesized through a multi-step process involving the reaction of 2,4-dimethylbenzaldehyde with 2-aminopyridine, followed by the reaction with thiophene-2-carboxylic acid and the final coupling with 3-bromopyridine. The synthesis method has been optimized to produce this compound in high yield and purity, making it suitable for further research and development.

Applications De Recherche Scientifique

[3-amino-6-(3-pyridinyl)thieno[2,3-b]pyridin-2-yl](2,4-dimethylphenyl)methanone has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). In a study by Herndon et al., this compound was found to inhibit B-cell receptor signaling and induce apoptosis in CLL cells in vitro and in vivo. Similarly, this compound has been shown to inhibit NHL cell growth and enhance the efficacy of other chemotherapeutic agents in preclinical models.

Propriétés

IUPAC Name

(3-amino-6-pyridin-3-ylthieno[2,3-b]pyridin-2-yl)-(2,4-dimethylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3OS/c1-12-5-6-15(13(2)10-12)19(25)20-18(22)16-7-8-17(24-21(16)26-20)14-4-3-9-23-11-14/h3-11H,22H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXEFDWKBWBJVIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CN=CC=C4)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.